[(E)-1,2-Difluoro-2-phenylethenyl]benzene
Overview
Description
[(E)-1,2-Difluoro-2-phenylethenyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an ethylene backbone. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it a valuable building block in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that stilbenes, a class of compounds to which 1,2-difluorostilbene belongs, often interact with various enzymes and proteins within the cell .
Result of Action
It’s known that stilbenes can have various effects at the cellular level, including anti-inflammatory, antioxidant, and anticancer activities .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is known that the compound can be localized to specific compartments or organelles within the cell, potentially involving targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,2-Difluoro-2-phenylethenyl]benzene typically involves the reaction of appropriate fluorinated precursors with benzene derivatives under controlled conditions. One common method includes the use of fluorinated alkenes in a coupling reaction with benzene, facilitated by catalysts such as palladium or nickel complexes. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(E)-1,2-Difluoro-2-phenylethenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products Formed
Nitration: Nitro-substituted derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
[(E)-1,2-Difluoro-2-phenylethenyl]benzene is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- [(E)-1,2-Dichloro-2-phenylethenyl]benzene
- [(E)-1,2-Dibromo-2-phenylethenyl]benzene
- [(E)-1,2-Diiodo-2-phenylethenyl]benzene
Uniqueness
[(E)-1,2-Difluoro-2-phenylethenyl]benzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it particularly valuable in applications requiring high precision and stability .
Properties
IUPAC Name |
[(E)-1,2-difluoro-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUJKBBJRFTMC-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20488-54-4 | |
Record name | NSC42791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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